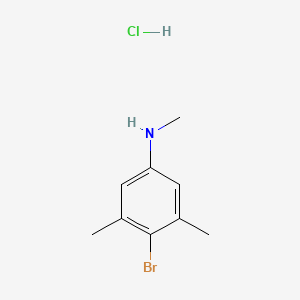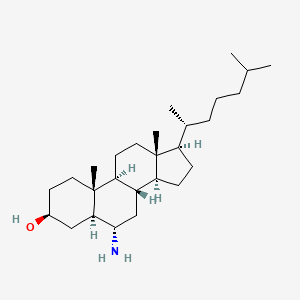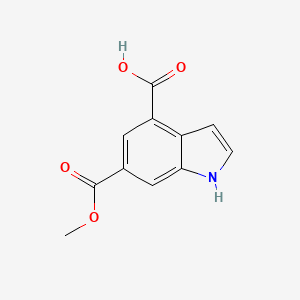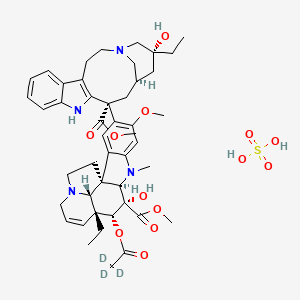
4-bromo-N,3,5-trimethylanilinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-N,3,5-trimethylanilinehydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a bromine atom, three methyl groups, and an aniline moiety, all attached to a benzene ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N,3,5-trimethylanilinehydrochloride typically involves the bromination of N,3,5-trimethylaniline. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions usually include a solvent such as acetic acid or chloroform, and the reaction is conducted at room temperature to ensure the selective bromination at the para position relative to the amino group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product. The use of eco-friendly solvents and catalysts can also be incorporated to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-N,3,5-trimethylanilinehydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in methanol are commonly used.
Major Products Formed
The major products formed from these reactions include substituted anilines, quinones, and reduced amines, depending on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
4-Bromo-N,3,5-trimethylanilinehydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-bromo-N,3,5-trimethylanilinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the aniline moiety play crucial roles in binding to the active sites of these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromoaniline: Similar in structure but lacks the additional methyl groups.
3,5-Dibromo-4-methylaniline: Contains two bromine atoms and one methyl group.
4-Bromo-3-methylaniline: Contains one bromine atom and one methyl group.
Uniqueness
4-Bromo-N,3,5-trimethylanilinehydrochloride is unique due to the presence of three methyl groups, which can influence its reactivity and binding properties. The combination of bromine and multiple methyl groups makes it a versatile compound for various chemical transformations and applications in research.
Propiedades
Fórmula molecular |
C9H13BrClN |
|---|---|
Peso molecular |
250.56 g/mol |
Nombre IUPAC |
4-bromo-N,3,5-trimethylaniline;hydrochloride |
InChI |
InChI=1S/C9H12BrN.ClH/c1-6-4-8(11-3)5-7(2)9(6)10;/h4-5,11H,1-3H3;1H |
Clave InChI |
KLWANYUJAOFZQS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1Br)C)NC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride](/img/structure/B13449660.png)
![(1R,5R)-9-(3-Fluorophenylsulfonamido)-N-(4-methoxyphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide](/img/structure/B13449668.png)

![1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino[2,3-h][3]benzazepin-8-yl)ethanone](/img/structure/B13449674.png)

![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13449678.png)

![4-[3-(4-Acetamidopyridin-1-ium-1-yl)propanoyloxy]butyl 3-(4-acetamidopyridin-1-ium-1-yl)propanoate](/img/structure/B13449691.png)
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazole-5-carboxylic acid](/img/structure/B13449696.png)

![1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrochloride](/img/structure/B13449709.png)
![3-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B13449729.png)


